molecular formula C13H14BrN3O B1529291 3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole CAS No. 1480820-41-4

3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole

Cat. No. B1529291
CAS RN: 1480820-41-4
M. Wt: 308.17 g/mol
InChI Key: UYOCQUHGIQHRMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole”, compounds with similar structures have been synthesized through various methods. For instance, pyrrolidin-2-ones and 3-iodopyrroles have been synthesized via cascade reactions of N-substituted piperidines .


Molecular Structure Analysis

The molecular structure of “3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole” comprises a five-membered oxadiazole ring attached to a pyrrolidine ring and a bromophenyl group . The pyrrolidine ring is a saturated five-membered ring with one nitrogen atom .

Scientific Research Applications

Neuroprotective Agent

The oxadiazole derivative may serve as a neuroprotective agent due to its potential to modulate neurotransmitter systems. Compounds with similar structures have been shown to interact with acetylcholinesterase (AchE), an enzyme crucial for nerve pulse transmission . By inhibiting AchE, this compound could help manage diseases characterized by neurodegeneration, such as Alzheimer’s.

Antioxidant Applications

Oxadiazoles have been associated with antioxidant properties, which are vital in combating oxidative stress in cells . This compound could be used to protect cells from oxidative damage, which is linked to various chronic diseases, including cancer and cardiovascular diseases.

Antimicrobial Activity

The structural similarity of this compound to other bromophenyl derivatives suggests potential antimicrobial activity. These compounds can be designed to target specific bacterial enzymes or pathways, providing a new avenue for antibiotic development .

Cancer Research

In cancer research, oxadiazoles have shown promise due to their antitumor activities. The compound could be investigated for its efficacy in inhibiting cancer cell growth and inducing apoptosis in various cancer cell lines .

properties

IUPAC Name

3-[(2-bromophenyl)methyl]-5-pyrrolidin-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O/c14-10-5-2-1-4-9(10)8-12-16-13(18-17-12)11-6-3-7-15-11/h1-2,4-5,11,15H,3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOCQUHGIQHRMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC(=NO2)CC3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
Reactant of Route 2
3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
Reactant of Route 3
3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
Reactant of Route 4
3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
Reactant of Route 5
3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
Reactant of Route 6
3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole

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